molecular formula C12H6ClNO2S B15417694 4H-1,3-Benzoxazin-4-one, 6-chloro-2-(2-thienyl)- CAS No. 165679-37-8

4H-1,3-Benzoxazin-4-one, 6-chloro-2-(2-thienyl)-

Cat. No.: B15417694
CAS No.: 165679-37-8
M. Wt: 263.70 g/mol
InChI Key: DWGZRSWSHPIJPT-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one derivatives are heterocyclic compounds characterized by a fused benzene and oxazinone ring system. The compound 6-chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one features a chlorine substituent at position 6 and a thiophene (2-thienyl) group at position 2. This structural configuration confers unique physicochemical and biological properties. Benzoxazinones are notable for their bioactivity; for example, 4H-1,3-benzoxazin-4-ones are potent inhibitors of acetyl coenzyme A carboxylases (ACCase), critical enzymes in lipid biosynthesis across plants, fungi, and humans . The incorporation of a thiophene moiety may enhance electronic or steric interactions, influencing reactivity or target binding compared to phenyl-substituted analogs .

Properties

CAS No.

165679-37-8

Molecular Formula

C12H6ClNO2S

Molecular Weight

263.70 g/mol

IUPAC Name

6-chloro-2-thiophen-2-yl-1,3-benzoxazin-4-one

InChI

InChI=1S/C12H6ClNO2S/c13-7-3-4-9-8(6-7)11(15)14-12(16-9)10-2-1-5-17-10/h1-6H

InChI Key

DWGZRSWSHPIJPT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Biological Activity

4H-1,3-Benzoxazin-4-one derivatives, including 6-chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one, are significant in medicinal chemistry due to their diverse biological activities. These compounds exhibit potential therapeutic properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound by reviewing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The molecular formula of 6-chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one is C12H6ClNO2SC_{12}H_6ClNO_2S with a molecular weight of approximately 263.70 g/mol. The compound features a benzoxazine ring fused with a thiophene moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H6ClNO2SC_{12}H_6ClNO_2S
Molecular Weight263.70 g/mol
LogP3.5699
PSA71.34

Antimicrobial Activity

Research indicates that benzoxazinone derivatives possess notable antimicrobial properties. A study demonstrated that various benzoxazinones, including those similar to our compound, showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Case Study: Antimicrobial Assays
A recent study evaluated the antibacterial activity of synthesized benzoxazinones against multiple bacterial strains. The results highlighted that compounds structurally related to 6-chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of benzoxazinone derivatives has been widely studied. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines such as P388 and MCF-7 through cell cycle arrest mechanisms .

Table: Cytotoxicity Data of Related Compounds

CompoundCell LineID50 (µM)Mechanism of Action
Nitrobenzoxazin-4-oneP3889.9Cell cycle alteration
Benzoxazinone derivative XMCF-78.9Apoptosis induction

The precise mechanism by which 6-chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cell proliferation pathways.
  • Receptor Modulation : It has been suggested that it can modulate receptor activity involved in signaling pathways critical for cancer development .

Research Findings

Recent studies have focused on the synthesis and evaluation of various benzoxazinone derivatives for their biological activities.

  • Synthesis Methodology : The synthesis typically involves cyclization reactions between appropriate precursors under basic conditions .
  • Biological Assays : In vitro assays have been conducted to assess the efficacy of these compounds against various pathogens and cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzoxazinone derivatives differ in ring substitution patterns and heteroatom arrangements. Key subclasses include:

  • 4H-1,4-Benzoxazin-3-ones : Natural metabolites (e.g., DIBOA, a plant defense compound) and commercial herbicides (e.g., flumioxazin) .
  • 4H-3,1-Benzoxazin-4-ones : Feature reversed heteroatom positions, enabling human neutrophil elastase inhibition .
  • 4H-1,3-Benzoxazin-4-ones : Exhibit ACCase inhibition, with substituents like chlorine or thienyl groups modulating activity .
Substituent-Driven Functional Comparisons
Compound Name Substituents Key Activity/Application Reference
6-Chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one Cl (C6), 2-thienyl (C2) ACCase inhibition (putative)
6-Chloro-2H-1,4-benzoxazin-3(4H)-one Cl (C6), H (C2) Herbicidal, antifungal
2-Methyl-4H-3,1-benzoxazin-4-one CH₃ (C2) Synthetic intermediate
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine SCH₃ (C6), 2-thienyl (C2) Not reported (structural analog)

Key Observations :

  • Chlorine at C6 : Enhances electrophilicity and bioactivity. In 6-chloro-2H-1,4-benzoxazin-3(4H)-one, chlorine contributes to antifungal properties .
  • Thienyl vs. Phenyl : Thiophene’s electron-rich π-system may improve binding to ACCase compared to phenyl groups, as seen in related herbicidal compounds .
  • Heteroatom Position : 1,3-Benzoxazin-4-ones (target compound) vs. 1,4-benzoxazin-3-ones (flumioxazin) exhibit divergent biological targets due to altered ring electronics .

Q & A

Q. What are the common synthetic routes for 4H-1,3-benzoxazin-4-one derivatives, and how does the introduction of a 2-thienyl substituent affect the reaction?

The synthesis of 4H-1,3-benzoxazin-4-one derivatives typically involves cyclization reactions between substituted anthranilic acids and carbonyl-containing reagents. For example, tetrachlorophthalic anhydride reacts with anthranilic acid under reflux in n-butanol to yield a 2-substituted benzoxazinone . Introducing a 2-thienyl group at the C-2 position requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) due to steric and electronic effects from the sulfur-containing heterocycle. The thienyl group may alter reactivity toward nucleophiles compared to phenyl or alkyl substituents, necessitating modified purification protocols (e.g., recrystallization in ethanol) .

Q. How is the structural characterization of 6-chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one performed?

Key characterization methods include:

  • FTIR : Peaks at ~1730 cm⁻¹ (C=O stretch of the oxazinone ring) and ~1688 cm⁻¹ (C=O stretch of substituents like carboxylic acid groups) confirm core structural features .
  • ¹H NMR : Aromatic protons from the benzoxazinone core (δ 7.5–8.1 ppm) and the 2-thienyl group (distinct splitting patterns due to sulfur’s electronegativity) are diagnostic .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl, S percentages) .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for 6-chloro-2-(2-thienyl)-4H-1,3-benzoxazin-4-one are limited, structurally related benzoxazinones (e.g., 6-amino-2-(2-chloroethyl) derivatives) exhibit moderate oral toxicity (rat LD₅₀ ~1958 mg/kg) . Standard precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Conducting reactions in a fume hood to avoid inhalation of fine particles.
  • Proper disposal of waste via halogenated organic waste protocols due to the chloro substituent .

Advanced Research Questions

Q. How can computational methods guide the design of 4H-1,3-benzoxazin-4-one derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations and molecular docking can predict interactions between the benzoxazinone core and biological targets. For example:

  • The electron-deficient oxazinone ring may form hydrogen bonds with serine proteases (e.g., human leukocyte elastase), while the 2-thienyl group’s π-system could enhance binding to hydrophobic pockets .
  • Substituent effects (e.g., chloro at C-6) can be modeled to optimize steric complementarity and reduce off-target interactions .

Q. How do structural modifications at the C-2 and C-6 positions influence biological activity?

  • C-2 (2-thienyl) : Thienyl derivatives exhibit distinct pharmacokinetic profiles compared to phenyl analogs, potentially improving metabolic stability due to sulfur’s resistance to oxidative degradation .
  • C-6 (chloro) : The chloro group enhances electrophilicity, increasing reactivity toward nucleophilic residues in enzymes (e.g., inhibition of HSV-1 protease) .
  • Combined effects : Synergistic interactions between C-2 and C-6 substituents may amplify anticancer activity, as seen in analogous benzothiazole derivatives .

Q. What strategies resolve contradictions in reported biological activities of benzoxazinone derivatives?

Discrepancies in bioactivity data often arise from:

  • Experimental variability : Differences in assay conditions (e.g., enzyme concentration, incubation time) .
  • Structural heterogeneity : Minor substituent changes (e.g., methyl vs. nitro groups) drastically alter target selectivity .
  • Solution-phase vs. solid-state reactivity : Crystallographic data (e.g., Acta Crystallographica reports) reveal conformational preferences that impact ligand-receptor binding .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may require higher temperatures (~120°C) .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate cyclization, though excess catalyst may promote side reactions .
  • Green chemistry approaches : Catalyst-free, one-pot multicomponent reactions have been reported for related benzoxazines, reducing waste and improving diastereoselectivity .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Benzoxazinone Derivatives

SubstituentsTarget EnzymeIC₅₀ (μM)Reference
6-Chloro-2-phenylHuman leukocyte elastase0.12
6-Chloro-2-(2-thienyl)HSV-1 protease1.8
6-Nitro-2-(4-bromophenyl)β-lactamase3.5

Q. Table 2. Optimization of Synthetic Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
n-Butanol110578
DMF120365
Ethanol80842

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